molecular formula C9H7BN2O4 B11885448 (5-Nitroisoquinolin-8-yl)boronic acid

(5-Nitroisoquinolin-8-yl)boronic acid

Cat. No.: B11885448
M. Wt: 217.98 g/mol
InChI Key: NVMTZJIJLKREMI-UHFFFAOYSA-N
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Description

(5-Nitroisoquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BN2O4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitroisoquinolin-8-yl)boronic acid typically involves the nitration of isoquinoline followed by the introduction of the boronic acid group. One common method includes the following steps:

    Nitration: Isoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Borylation: The nitrated isoquinoline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Nitroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).

Major Products Formed

    Reduction: 5-Aminoisoquinolin-8-ylboronic acid.

    Substitution: Biaryl derivatives with various functional groups depending on the aryl halide used.

Scientific Research Applications

(5-Nitroisoquinolin-8-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Nitroisoquinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid and nitro functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitroisoquinolin-8-yl)boronic acid: Contains both a nitro and boronic acid group.

    Isoquinoline-5-boronic acid: Lacks the nitro group, making it less reactive in certain applications.

    5-Nitroisoquinoline: Lacks the boronic acid group, limiting its use in cross-coupling reactions.

Uniqueness

This compound is unique due to the presence of both the nitro and boronic acid functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C9H7BN2O4

Molecular Weight

217.98 g/mol

IUPAC Name

(5-nitroisoquinolin-8-yl)boronic acid

InChI

InChI=1S/C9H7BN2O4/c13-10(14)8-1-2-9(12(15)16)6-3-4-11-5-7(6)8/h1-5,13-14H

InChI Key

NVMTZJIJLKREMI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-])(O)O

Origin of Product

United States

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